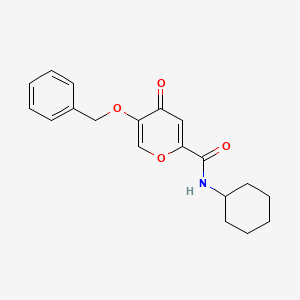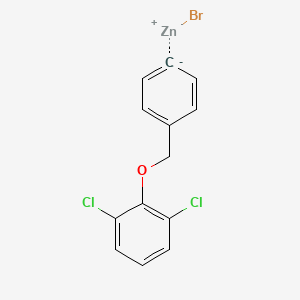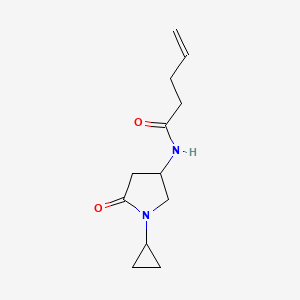
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a cyclopropyl group, a pyrrolidinone ring, and a pentenamide moiety, making it a versatile molecule for studies in organic synthesis, drug discovery, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a γ-lactam.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.
Attachment of the Pentenamide Moiety: The final step involves the coupling of the pyrrolidinone intermediate with a pentenamide derivative using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反応の分析
Types of Reactions
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups on the molecule are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
科学的研究の応用
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,3-diphenylpropanamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3,4-dimethylbenzamide
- N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide
Uniqueness
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its cyclopropyl group adds strain and reactivity, while the pyrrolidinone ring provides a rigid scaffold. The pentenamide moiety offers additional sites for chemical modification, making it a versatile compound for various applications.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)pent-4-enamide |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-11(15)13-9-7-12(16)14(8-9)10-5-6-10/h2,9-10H,1,3-8H2,(H,13,15) |
InChIキー |
GXFBXEWRBSYHFX-UHFFFAOYSA-N |
正規SMILES |
C=CCCC(=O)NC1CC(=O)N(C1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzyloxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B14869587.png)

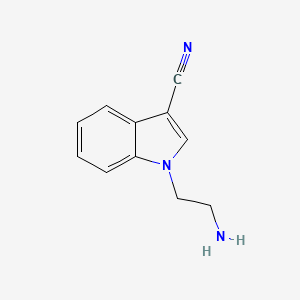
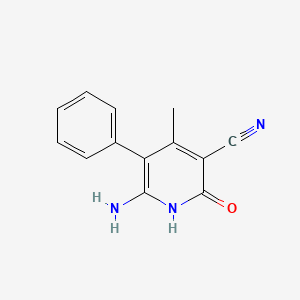
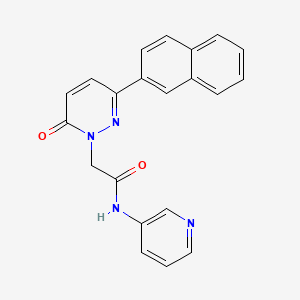
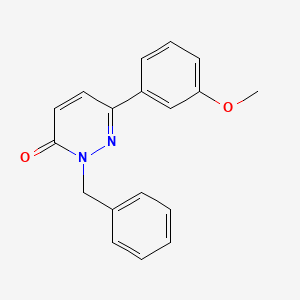
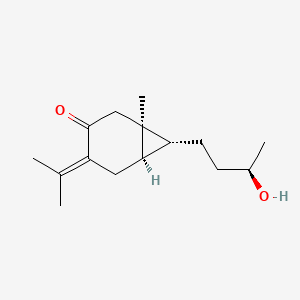
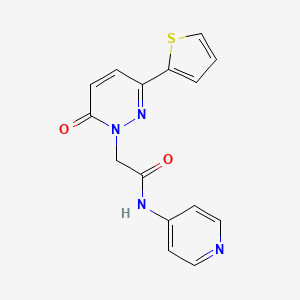
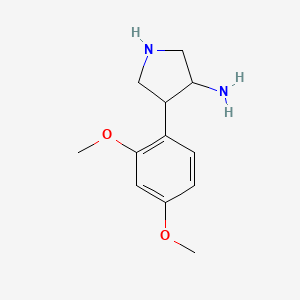
![9-Ethyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14869641.png)
![3-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14869644.png)
![2-[(5-Chloro-2-nitrophenyl)thio]ethanol](/img/structure/B14869651.png)
